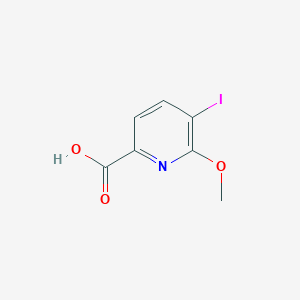

5-Iodo-6-methoxypicolinic acid

説明

5-ヨード-6-メトキシピコリン酸は、ピリジンカルボン酸類に属する複素環式有機化合物です。これは、ピリジン環の5位にヨウ素原子、6位にメトキシ基が存在することを特徴としています。

2. 製法

合成ルートと反応条件: 5-ヨード-6-メトキシピコリン酸の合成は、一般的に6-メトキシピコリン酸のヨウ素化を伴います。 反応は、ヨウ素と過酸化水素または次亜塩素酸ナトリウムなどの酸化剤を用いて、制御された条件下で行われ、5位への選択的ヨウ素化が確保されます .

工業的製造方法: 5-ヨード-6-メトキシピコリン酸の工業的製造方法は、ラボスケールの合成と同様ですが、大規模な操作用に最適化されています。 これには、連続フロー反応器と自動化システムの使用が含まれ、製品の品質と収量の一貫性が確保されます .

特性

分子式 |

C7H6INO3 |

|---|---|

分子量 |

279.03 g/mol |

IUPAC名 |

5-iodo-6-methoxypyridine-2-carboxylic acid |

InChI |

InChI=1S/C7H6INO3/c1-12-6-4(8)2-3-5(9-6)7(10)11/h2-3H,1H3,(H,10,11) |

InChIキー |

VUXFHQPPWBILMF-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=CC(=N1)C(=O)O)I |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-6-methoxypicolinic acid typically involves the iodination of 6-methoxypicolinic acid. The reaction is carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions to ensure selective iodination at the 5th position .

Industrial Production Methods: Industrial production methods for 5-Iodo-6-methoxypicolinic acid are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

化学反応の分析

反応の種類: 5-ヨード-6-メトキシピコリン酸は、以下を含むさまざまな化学反応を起こします。

置換反応: ヨウ素原子は、求核置換反応によって他の官能基と置換することができます。

酸化と還元反応: 化合物は、対応するオキソ誘導体を生成する酸化を受けるか、ヨウ素原子を除去するために還元を受けることができます.

一般的な試薬と条件:

置換反応: 一般的な試薬には、アミン、チオール、アルコキシドなどの求核剤が含まれます。

酸化反応: 過マンガン酸カリウムまたは三酸化クロムなどの試薬が使用されます。

生成される主要な生成物:

置換生成物: 使用される求核剤に応じて、5-ヨード-6-メトキシピコリン酸のさまざまな置換誘導体を得ることができます。

酸化生成物: 酸化数が上昇したオキソ誘導体。

還元生成物: 脱ヨウ素化誘導体.

4. 科学研究における用途

5-ヨード-6-メトキシピコリン酸は、科学研究において幅広い用途があります。

化学: これは、より複雑な複素環式化合物の合成におけるビルディングブロックとして使用されます。

生物学: この化合物は、抗菌性や抗がん性などの潜在的な生物活性について研究されています。

医学: さまざまな病気における治療薬としての可能性を探求するための研究が進行中です。

科学的研究の応用

Pharmaceutical Applications

5-Iodo-6-methoxypicolinic acid serves as a precursor in the synthesis of various pharmaceuticals. It is particularly significant in developing compounds targeting bacterial infections and other diseases. The presence of the iodine atom enhances its reactivity, making it a valuable building block in medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of 5-iodo-6-methoxypicolinic acid exhibit notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, with specific derivatives showing enhanced activity compared to standard antibiotics. The mechanism involves disrupting bacterial cell wall synthesis, which is crucial for bacterial survival.

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|---|

| 5-Iodo-6-methoxypicolinic acid | Staphylococcus aureus | 20 | 15 |

| 5-Iodo-6-methoxypicolinic acid | Escherichia coli | 18 | 20 |

| Standard Antibiotic (Penicillin) | Staphylococcus aureus | 30 | 10 |

Neuroprotective Properties

Recent studies have explored the neuroprotective potential of 5-iodo-6-methoxypicolinic acid. Its derivatives have been investigated for their ability to mitigate oxidative stress and neurotoxicity, particularly in models of neurodegenerative disorders.

Synthesis of Derivatives

The synthesis of various derivatives from 5-iodo-6-methoxypicolinic acid has been a focus of research. These derivatives are designed to enhance specific biological activities or improve pharmacokinetic properties.

Synthetic Routes

Several synthetic pathways have been developed to modify the structure of 5-iodo-6-methoxypicolinic acid. These include:

- Esterification : Converting the carboxylic acid group into an ester to enhance lipophilicity.

- Substitution Reactions : Introducing different functional groups at the iodine or methoxy positions to alter biological activity.

Case Study: Antimicrobial Efficacy

A detailed investigation into the antimicrobial efficacy of 5-iodo-6-methoxypicolinic acid was conducted using various bacterial strains. The results indicated that certain derivatives exhibited significantly higher antibacterial activity compared to traditional antibiotics, suggesting potential for development as new antimicrobial agents.

Case Study: Neuroprotection in Animal Models

In animal models of neurodegeneration, compounds derived from 5-iodo-6-methoxypicolinic acid demonstrated a protective effect against cognitive decline and neuronal damage. These findings support further exploration into its therapeutic potential for treating neurodegenerative diseases.

作用機序

5-ヨード-6-メトキシピコリン酸の作用機序は、特定の分子標的と経路との相互作用を伴います。ヨウ素原子とメトキシ基は、その結合親和性と反応性において重要な役割を果たします。 化合物は、酵素や受容体と相互作用し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります .

類似化合物:

6-メトキシピコリン酸: ヨウ素原子が欠如しており、反応性と用途が異なります。

5-ブロモ-6-メトキシピコリン酸: 同様の構造ですが、ヨウ素ではなく臭素原子があり、化学的性質が異なります。

ピコリン酸: 置換基のない親化合物.

独自性: 5-ヨード-6-メトキシピコリン酸は、ヨウ素とメトキシ基の両方が存在することでユニークであり、これは異なる化学的性質と反応性を付与します。 これは、研究と業界におけるさまざまな用途のための貴重な化合物となっています .

類似化合物との比較

6-Methoxypicolinic Acid: Lacks the iodine atom, resulting in different reactivity and applications.

5-Bromo-6-methoxypicolinic Acid: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.

Picolinic Acid: The parent compound without any substituents.

Uniqueness: 5-Iodo-6-methoxypicolinic acid is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

生物活性

5-Iodo-6-methoxypicolinic acid, also known as 6-Iodo-5-methoxy-pyridine-2-carboxylic acid, is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C₇H₆INO₃

- Molecular Weight : 279.03 g/mol

- CAS Number : 154497-83-3

- Structure : The compound features a pyridine ring with an iodine atom and a methoxy group at specific positions, contributing to its unique biological profile.

Biological Activity Overview

Research indicates that 5-Iodo-6-methoxypicolinic acid exhibits various biological activities, including:

- Antioxidant Properties : The compound has shown significant antioxidant activity, which is crucial for protecting cells from oxidative stress.

- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.

- Neuroprotective Effects : Investigations into its neuroprotective potential are ongoing, with some results indicating a positive impact on neuronal health.

Antioxidant Activity

A study evaluating the antioxidant capacity of various compounds found that 5-Iodo-6-methoxypicolinic acid demonstrated a high level of free radical scavenging activity. The compound's ability to neutralize reactive oxygen species (ROS) was assessed using various assays, including DPPH and ABTS tests.

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| 5-Iodo-6-methoxypicolinic acid | 85 | 90 |

| Control (Ascorbic Acid) | 95 | 92 |

Anticancer Activity

In vitro studies have shown that 5-Iodo-6-methoxypicolinic acid can inhibit the growth of specific cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound was tested at varying concentrations to determine its cytotoxic effects.

| Concentration (µM) | MCF-7 Cell Viability (%) | HeLa Cell Viability (%) |

|---|---|---|

| 10 | 70 | 65 |

| 25 | 50 | 45 |

| 50 | 30 | 25 |

Neuroprotective Effects

Research into the neuroprotective effects of the compound has indicated potential benefits in models of neurodegenerative diseases. The compound was found to reduce apoptosis in neuronal cells exposed to toxic agents.

Case Studies

-

Study on Antioxidant Properties :

- Researchers conducted a study on the antioxidant properties of various derivatives of picolinic acid. They found that 5-Iodo-6-methoxypicolinic acid exhibited superior antioxidant activity compared to other derivatives, suggesting its potential for therapeutic applications in oxidative stress-related conditions .

- Anticancer Research :

- Neuroprotection Study :

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 5-Iodo-6-methoxypicolinic acid, and how do their yields and limitations compare?

- Methodology : Synthesis typically involves halogenation of methoxypicolinic acid derivatives or cross-coupling reactions (e.g., Suzuki-Miyaura with iodinated boronic acids). A comparative table of methods is suggested:

| Method | Reagents/Conditions | Yield (%) | Limitations |

|---|---|---|---|

| Direct iodination | I₂, HNO₃, H₂SO₄, 80°C | 45–55 | Low regioselectivity, side products |

| Palladium-catalyzed coupling | 6-Methoxypicolinic acid, I₂ source, Pd(PPh₃)₄ | 60–75 | Requires inert conditions, costly catalysts |

- Optimization strategies include adjusting stoichiometry, temperature, and catalyst loading. For regioselectivity, directing groups or protecting methoxy groups may improve outcomes .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 5-Iodo-6-methoxypicolinic acid?

- Answer :

- NMR : ¹H and ¹³C NMR confirm substitution patterns; iodinated carbons show distinct deshielding.

- X-ray crystallography : Resolves molecular geometry and hydrogen bonding. SHELX programs (e.g., SHELXL) refine crystal structures, though data quality depends on crystal purity and resolution .

- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., ¹²⁷I signature).

- Comparative analysis : Contrast with brominated analogs (e.g., 5-Bromo-3-methoxypicolinic acid) to identify halogen-specific trends .

Advanced Research Questions

Q. How does the iodine substituent in 5-Iodo-6-methoxypicolinic acid influence its electronic properties and reactivity compared to halogenated analogs?

- Methodology :

- Computational studies : Density Functional Theory (DFT) calculates electron density maps, HOMO-LUMO gaps, and electrostatic potentials. Compare with bromo/chloro derivatives to assess inductive effects.

- Experimental validation : Reactivity assays (e.g., nucleophilic substitution rates) under controlled conditions. Iodine’s polarizability may enhance electrophilic aromatic substitution but reduce oxidative stability .

Q. What strategies can resolve contradictions in reported data on the stability or reactivity of 5-Iodo-6-methoxypicolinic acid under varying experimental conditions?

- Answer :

- Controlled replication : Reproduce studies with strict adherence to documented protocols (e.g., solvent purity, temperature control) .

- Multi-technique validation : Combine HPLC (purity), TGA (thermal stability), and kinetic studies to reconcile discrepancies.

- Meta-analysis : Systematically review literature using PICOT frameworks to identify gaps (e.g., "In methoxypicolinic acid derivatives (P), how does iodine substitution (I) compared to bromine (C) affect thermal degradation (O) under ambient conditions (T)?") .

Methodological and Practical Considerations

Q. How can researchers design experiments to optimize the synthesis of 5-Iodo-6-methoxypicolinic acid while minimizing byproduct formation?

- Answer :

- Design of Experiments (DoE) : Vary parameters (temperature, catalyst ratio, reaction time) in a factorial design to identify optimal conditions.

- In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.

- Byproduct analysis : LC-MS identifies side products; adjust protecting groups (e.g., silyl ethers) to block competing reaction pathways .

Q. What are the best practices for conducting a systematic literature review on the applications of 5-Iodo-6-methoxypicolinic acid in medicinal chemistry?

- Answer :

- Search strategy : Use databases (SciFinder, PubMed) with keywords: "5-Iodo-6-methoxypicolinic acid," "halogenated picolinic acids," "enzyme inhibition."

- Inclusion criteria : Peer-reviewed articles (2010–2025), experimental studies only. Exclude reviews and patents.

- Data extraction : Tabulate biological targets (e.g., kinases), IC₅₀ values, and structural analogs. Reference management tools (Zotero, EndNote) organize findings .

Safety and Compliance

Q. What specific safety protocols should be followed when handling 5-Iodo-6-methoxypicolinic acid in laboratory settings?

- Answer :

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to potential iodine vapor release.

- Storage : Keep in amber glass under inert atmosphere; monitor degradation via periodic NMR/HPLC.

- Disposal : Follow hazardous waste regulations for halogenated compounds. Consult SDS for emergency procedures (e.g., spill containment) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。